molecular formula C11H8ClNO2 B3052022 Methyl 7-chloroquinoline-3-carboxylate CAS No. 379699-99-7

Methyl 7-chloroquinoline-3-carboxylate

Cat. No.: B3052022
CAS No.: 379699-99-7
M. Wt: 221.64 g/mol
InChI Key: NVCYUPDSDHADTA-UHFFFAOYSA-N
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Description

Methyl 7-chloroquinoline-3-carboxylate is a quinoline derivative characterized by a chlorine substituent at the 7-position and a methyl ester group at the 3-position of the heterocyclic ring. This compound is primarily utilized in research and development (R&D) for synthesizing pharmacologically active molecules, such as antimicrobial and anticancer agents . Its structural features, including the electron-withdrawing chlorine and ester functional groups, influence its reactivity, solubility, and intermolecular interactions.

Properties

CAS No.

379699-99-7

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

IUPAC Name

methyl 7-chloroquinoline-3-carboxylate

InChI

InChI=1S/C11H8ClNO2/c1-15-11(14)8-4-7-2-3-9(12)5-10(7)13-6-8/h2-6H,1H3

InChI Key

NVCYUPDSDHADTA-UHFFFAOYSA-N

SMILES

COC(=O)C1=CN=C2C=C(C=CC2=C1)Cl

Canonical SMILES

COC(=O)C1=CN=C2C=C(C=CC2=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline Derivatives with Varied Substituents

(a) Ethyl 7-Chloroquinoline-3-Carboxylate
  • Structural Difference: The ethyl ester group replaces the methyl ester, increasing molecular weight (C12H10ClNO2 vs. C11H8ClNO2) and altering lipophilicity.
  • Applications : Similar R&D applications but may exhibit differing pharmacokinetic properties due to ester group size .
(b) Ethyl 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate
  • Structural Differences : Additional substituents (cyclopropyl, fluoro, nitro, and ketone groups) enhance steric bulk and electronic complexity.
  • Crystallography : Exhibits C–H⋯O and C–H⋯Cl interactions, contributing to crystal packing stability .
  • Reactivity: The nitro and ketone groups increase electrophilicity, making it a precursor for antibacterial fluoroquinolones .
(c) Methyl 7-Acetylquinoline-3-Carboxylate
  • Applications: Used in organic synthesis for building polyfunctionalized quinolines.

Isoquinoline Derivatives

(a) Methyl 3-Chloroisoquinoline-7-Carboxylate
  • Structural Difference: The nitrogen atom is positioned differently (isoquinoline vs. quinoline), altering aromaticity and dipole moments.
  • Physical Properties: Molecular formula C11H8ClNO2 (same as methyl 7-chloroquinoline-3-carboxylate), but distinct solubility and melting points due to structural isomerism .

Indole-Based Analogues

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid
  • Structural Difference: The quinoline ring is replaced by an indole system, shifting electronic properties and hydrogen-bonding capacity.
  • Applications: Primarily used in agrochemical research, contrasting with the medicinal focus of quinoline derivatives .

Data Tables

Table 1. Comparative Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
This compound C11H8ClNO2 221.64 7-Cl, 3-COOCH3 Used in R&D moderate solubility
Ethyl 7-chloroquinoline-3-carboxylate C12H10ClNO2 235.67 7-Cl, 3-COOCH2CH3 Higher lipophilicity
Methyl 3-chloroisoquinoline-7-carboxylate C11H8ClNO2 221.64 Isoquinoline scaffold Distinct solubility profile

Table 2. Structural Similarity Scores (Based on )

Compound Similarity Score Key Difference
Methyl 7-acetylquinoline-3-carboxylate 0.98 Acetyl replaces chlorine
Methyl quinoline-3-carboxylate 0.91 No chlorine substituent
Methyl 6-methylquinoline-8-carboxylate 0.89 Methyl at 6-position; ester at 8-position

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